molecular formula C6H3F3N4 B580980 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 486460-20-2

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B580980
CAS No.: 486460-20-2
M. Wt: 188.113
InChI Key: HHRYGAGDPASJQP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrazine hydrate or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted triazolo[4,3-A]pyrazine derivatives, which exhibit enhanced biological activities .

Biological Activity

3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • IUPAC Name : 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
  • Molecular Formula : C6_6H8_8ClF3_3N4_4
  • Molecular Weight : 228.60 g/mol
  • Appearance : White to light yellow powder or crystal
  • Melting Point : 264 °C (decomposes)

Anticancer Properties

Research indicates that compounds related to the triazolo-pyrazine scaffold exhibit significant anticancer activity. A study on sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines demonstrated stronger cytotoxic effects than cisplatin on breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved increased apoptosis through the activation of caspases and modulation of key proteins such as p53 and Bax .

CompoundCell LineIC50 (µM)Mechanism
3bMCF-7<0.20Apoptosis via caspases
3bMDA-MB-231<0.21Autophagy induction

The compound this compound has been proposed as a lead compound for further development due to its promising biological profile.

Antiviral Activity

In addition to anticancer properties, derivatives of triazolo-pyrazine have shown potential antiviral activity. A review highlighted various N-heterocycles that exhibit antiviral effects against several viruses by inhibiting viral replication or disrupting viral entry mechanisms .

Synthesis Methods

The synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from simpler precursors. The methods often include cyclization reactions that form the triazole ring and subsequent functionalization to introduce the trifluoromethyl group.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of pyrazolo[4,3-e][1,2,4]triazines and evaluated their anticancer efficacy. The most active compound exhibited an IC50 value lower than that of standard chemotherapeutics like cisplatin. The study concluded that these compounds could serve as novel agents in cancer therapy due to their selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications at specific positions on the triazole ring significantly influenced biological activity. For instance, introducing halogen substituents enhanced the potency against various cancer cell lines. This highlights the importance of chemical structure in determining biological efficacy and provides a pathway for rational drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions. One method starts with 2-chloropyrazine treated with hydrazine hydrate, followed by cyclization using triethoxymethane at elevated temperatures (110–120°C) to form the triazole ring . Alternative approaches include palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine derivatives, followed by microwave-assisted dehydration in acetic acid to yield the fused triazolo-pyrazine core . Optimization requires controlling temperature, catalyst loading (e.g., 5 mol% Pd(OAc)₂), and solvent polarity to minimize side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify ring fusion patterns and substituent positions (e.g., trifluoromethyl group at C3) .
  • HPLC : Using a C18 column with UV detection (254 nm) and mobile phases like acetonitrile/water (0.1% H₃PO₄) to assess purity (>98%) .
  • Mass spectrometry : To confirm molecular weight (e.g., 228.6 g/mol for the hydrochloride salt) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?

The -CF₃ group enhances lipophilicity (measured via logP assays) and metabolic stability, improving membrane permeability and bioavailability. Comparative studies with non-fluorinated analogs show increased binding affinity to targets like c-Met kinase and DPP-4, likely due to hydrophobic interactions and electron-withdrawing effects .

Advanced Research Questions

Q. What strategies address chemoselectivity challenges in synthesizing triazolo-pyrazine derivatives?

Palladium-catalyzed methods enable selective functionalization at the terminal nitrogen of hydrazides, avoiding undesired regioisomers. Ligand selection (e.g., Xantphos) and controlled stoichiometry of aryl halides are critical. Microwave-assisted cyclization further improves yield (70–85%) and reduces reaction times .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

SAR studies involve:

  • Substituent variation : Introducing halogens (e.g., Cl at C6) or alkyl groups (e.g., methyl at C7) to modulate antitumor or antimicrobial activity .
  • Ring saturation : 5,6,7,8-Tetrahydro derivatives exhibit distinct pharmacological profiles due to conformational rigidity .
  • Bioisosteric replacement : Replacing the pyrazine ring with pyridazine enhances anticonvulsant activity in rodent models .

Q. How should researchers resolve contradictions in bioactivity data across derivatives?

Conflicting results (e.g., antimicrobial vs. antitumor activity) require:

  • Comparative assays : Standardized protocols (e.g., MIC for antimicrobials, MTT for cytotoxicity) under identical conditions .
  • Structural analysis : X-ray crystallography or DFT calculations to correlate electronic/steric effects with activity .
  • Target profiling : Kinase inhibition screens or molecular docking against enzymes like 14-α-demethylase .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to targets like DPP-4 or c-Met kinase. Key steps:

  • Protein preparation : Retrieve PDB structures (e.g., 3LD6 for 14-α-demethylase) and optimize protonation states .
  • Grid generation : Focus on active sites (e.g., S1 pocket of DPP-4 for diabetes therapeutics) .
  • Free energy calculations : MM-GBSA to rank derivatives by binding affinity .

Q. What purification techniques optimize yield and purity for scaled synthesis?

  • Liquid-liquid extraction : Use ethyl acetate/water with NaOH to isolate the free base from hydrochloride salts .
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane (30→70%) to remove byproducts .
  • Recrystallization : Ethanol/water mixtures improve crystalline purity (>99%) for X-ray studies .

Properties

IUPAC Name

3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRYGAGDPASJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652226
Record name 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486460-20-2
Record name 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486460-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To title compound 477 (3.12 g, 15.14 mmol) was added PPA (15 mL). The mixture was heated to 150° C. for 1 h then poured over water. The aqueous was basified with conc. NH4OH (exotherm) at 0° C. Water was added until everything was dissolved. The mixture was extracted with ethyl acetate (×4). The organics were washed with brine, died over Na2SO4, filtered and concentrated to a brown paste. The residue was purified by flash chromatography (0% to 70% ethyl acetate in hexanes) to afford title compound 478 (0.9 g, 32%) as a brown solid. MS (m/z): 189.1 (M+H).
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32%

Synthesis routes and methods II

Procedure details

A sample of 2-hydrazinopyrazine was prepared from 2-chloropyrazine and hydrazine using a procedure analogous to that described in the literature [P. J. Nelson and K. T. Potts, J. Org. Chem., 27, 3243 (1962)], except that the crude product was extracted into 10% methanol/dichloromethane and filtered, and the filtrate was concentrated and purified by flash chromatography on silica gel, eluting with 100% ethyl acetate followed by 10% methanol in dichloromethane. A mixture of 2-hydrazinopyrazine (820 mg, 7.45 mmol), trifluoroacetic acid (2.55 g, 22.4 mmol), and polyphosphoric acid (10 mL) was heated to 140° C. with stirring for 18 h. The solution was added to ice and neutralized by the addition of ammonium hydroxide. The aqueous solution was extracted three times with ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography (silica gel, 1:1 hexane:ethyl acetate, then 100% ethyl acetate) afforded the title compound as a solid.
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Synthesis routes and methods III

Procedure details

A mixture of 2-hydrazinopyrazine (820 mg, 7.45 mmol), prepared from 2-chloropyrazine and hydrazine using a procedure analogous to that described in the literature (P. J. Nelson and K. T. Potts, J. Org. Chem. 1962, 27, 3243, except that the crude product was extracted into 10% methanol/dichloromethane and filtered, and the filtrate was concentrated and purified by flash chromatography on silica gel, eluting with 100% ethyl acetate followed by 10% methanol in dichloromethane), TFA (2.55 g, 22.4 mmol), and polyphosphoric acid (10 mL) was heated to 140° C. with stirring for 18 h. The solution was added to ice and neutralized by the addition of ammonium hydroxide. The aqueous solution was extracted with ethyl acetate (3×), washed with brine, and dried over anhydrous magnesium sulfate. Concentration followed by flash chromatography (silica gel, 1:1 hexane:ethyl acetate, then 100% ethyl acetate) afforded the title compound as a solid (861 mg). 1H NMR (500 MHz, CDCl3) δ 8.17˜8.20 (m, 2H), 9.54 (s, 1H). LC/MS (M+1) 189.
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